GSK1059615 - 958852-01-2

GSK1059615

Catalog Number: EVT-269755
CAS Number: 958852-01-2
Molecular Formula: C18H11N3O2S
Molecular Weight: 333.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

GSK1059615 is a potent, orally bioavailable, small molecule inhibitor of the class I family of phosphoinositide 3-kinases (PI3K) [, ]. It demonstrates equal inhibition of wild-type PI3K and three 'hotspot' mutants of PI3Kα []. GSK1059615 also exhibits inhibitory activity against the mammalian target of rapamycin (mTOR), classifying it as a dual PI3K/mTOR inhibitor [, ]. This compound is a valuable tool in scientific research, particularly for studying the PI3K/AKT/mTOR signaling pathway, a critical regulator of cell growth and transformation, frequently mutated in various human cancers [, , , ].

Future Directions
  • Clinical Translation: While GSK1059615 entered Phase I clinical trials for cancer treatment [], further investigation is crucial to optimize its clinical application, including patient selection strategies based on predictive biomarkers and managing potential resistance mechanisms.
Overview

GSK1059615 is a small molecule compound with the chemical formula C18H11N3O2SC_{18}H_{11}N_{3}O_{2}S and a molecular weight of approximately 333.37 g/mol. It is primarily recognized for its potent inhibitory effects on cancer-related pathways, specifically targeting the phosphoinositide 3-kinase alpha and mammalian target of rapamycin signaling pathways. This compound is under investigation for its potential therapeutic applications in various types of cancer, including solid tumors and hematological malignancies .

Source and Classification

GSK1059615 was developed by GlaxoSmithKline and is classified as a phosphoinositide 3-kinase inhibitor. The compound has been studied in clinical trials for its efficacy against several cancers, including endometrial cancer and metastatic breast cancer. Its mechanism of action involves the inhibition of key signaling pathways that regulate cell growth and survival, making it a significant candidate in cancer treatment research .

Synthesis Analysis

Methods and Technical Details

The synthesis of GSK1059615 typically involves multi-step organic synthesis techniques, including the formation of thiazolidinedione derivatives. Although specific synthetic routes may be proprietary, general methodologies often include:

  1. Formation of Thiazolidinedione Core: This involves coupling reactions between appropriate precursors followed by cyclization to form the core structure.
  2. Aromatic Nucleophilic Substitution: Utilizing reagents such as morpholine and phenylpiperazine to create key intermediates.
  3. Characterization: The synthesized compounds are characterized using techniques such as infrared spectroscopy, nuclear magnetic resonance spectroscopy, and high-resolution mass spectrometry to confirm their structure and purity .
Molecular Structure Analysis

Structure and Data

GSK1059615 features a complex molecular structure characterized by multiple functional groups that contribute to its biological activity. The compound includes:

  • A thiazolidinedione moiety, which is crucial for its inhibitory activity.
  • A quinoline core that enhances its interaction with target proteins.

The structural data indicates that GSK1059615 binds effectively within the ATP-binding site of phosphoinositide 3-kinase alpha, facilitating its role as an ATP-competitive inhibitor .

Chemical Reactions Analysis

Reactions and Technical Details

GSK1059615 undergoes various chemical reactions during its synthesis and biological activity:

  1. Aromatic Nucleophilic Substitution: Key in forming the thiazolidinedione framework.
  2. Enzymatic Interactions: GSK1059615 exhibits selective inhibition against specific isoforms of phosphoinositide 3-kinase, particularly mutant forms associated with oncogenic transformations .
  3. Cellular Mechanisms: The compound induces programmed necrosis rather than apoptosis in certain cancer cell lines, showcasing its unique action within cellular environments .
Mechanism of Action

Process and Data

GSK1059615 functions primarily as an ATP-competitive inhibitor within the phosphoinositide 3-kinase/mammalian target of rapamycin signaling pathways. Its mechanism includes:

  • Inhibition of Phosphorylation: By blocking the phosphorylation of downstream targets, GSK1059615 reduces cell survival and proliferation.
  • Induction of Cell Cycle Arrest: The compound has been shown to halt cell cycle progression in various cancer types, contributing to its antitumor effects .
  • Unique Induction of Necrosis: In head and neck squamous cell carcinoma cells, GSK1059615 promotes necrosis rather than traditional apoptotic pathways .
Physical and Chemical Properties Analysis

Physical and Chemical Properties

GSK1059615 possesses several notable physical and chemical properties:

  • Molecular Weight: Approximately 333.37 g/mol.
  • Solubility: Varies with pH; studies indicate solubility at pH 7.4 (plasma) is significantly higher than at pH 5.8 (duodenum) for certain analogs.
  • Partition Coefficient: The compound exhibits favorable partition coefficients that influence its bioavailability and pharmacokinetics .
Applications

Scientific Uses

GSK1059615 is primarily being investigated for its therapeutic potential in oncology:

  • Cancer Treatment Research: It shows promise in clinical trials targeting various malignancies, including lymphomas and solid tumors.
  • Combination Therapies: Its ability to inhibit critical signaling pathways makes it a candidate for combination therapies aimed at enhancing treatment efficacy against resistant cancer types .
  • Mechanistic Studies: Ongoing research focuses on understanding its interactions at the molecular level to optimize therapeutic applications further .
Molecular Mechanisms of PI3K-AKT-mTOR Pathway Inhibition

Dual Inhibition of PI3K and mTOR Kinase Activity

GSK1059615 simultaneously targets Class IA PI3K catalytic subunits (p110α, p110β, p110δ) and mTOR complexes (mTORC1/2) through ATP-competitive binding. This dual action prevents:

  • PI3K-mediated conversion of PIP₂ to PIP₃, blocking AKT membrane translocation [5] [10].
  • mTORC1-driven phosphorylation of S6K1 and 4E-BP1, impairing protein translation [7] [10].
  • mTORC2-mediated AKT-Ser473 phosphorylation, further destabilizing AKT signaling [5] [7].Unlike selective PI3K inhibitors, GSK1059615 circumvents compensatory feedback activation of AKT via mTORC2, a key resistance mechanism observed with rapalogs [5] [7].

Structural Basis of ATP-Competitive Binding Dynamics

The inhibitor’s pyridinylquinoline scaffold enables high-affinity interactions with the ATP-binding cleft of PI3K and mTOR kinases. Key structural determinants include:

  • Hydrophobic hinge region engagement: The morpholine-thienopyrimidine core forms hydrogen bonds with Val851 in PI3Kα and Val2240 in mTOR [5] [6].
  • Selectivity pocket occupancy: The quinoline group extends into a hydrophobic region near Met804 in PI3Kα, exploiting isoform-specific residue variations [6] [9].
  • Conformational flexibility: The (E)-5-arylidene thiazolidinedione moiety adapts to conserved catalytic residues (e.g., Asp2195 in mTOR), enhancing binding kinetics [6] [9].

Table 1: Structural Interactions of GSK1059615 with Target Kinases

TargetKey Binding ResiduesInteraction Type
PI3KαVal851, Met804, Trp780H-bonding, Van der Waals
PI3KβVal782, Met805Hydrophobic pocket occupancy
mTORVal2240, Asp2195ATP-competitive H-bonding

Downstream Modulation of S6K1 and Cyclin-Dependent Signaling

GSK1059615 induces profound suppression of the ribosomal protein S6 kinase (S6K1) and cell cycle regulators:

  • Dephosphorylation of S6K1 (Thr389) and ribosomal protein S6 (Ser235/236), reducing translational efficiency by >80% in gastric cancer cells [2] [7].
  • Downregulation of cyclins D1/B1 and upregulation of p27Kip1, arresting cells in G₁ phase at IC₅₀ values of 0.5–3 μM [3] [9].
  • Metabolic reprogramming: In gastric cancer models, inhibition activates the miR-9/LMX1A axis, suppressing tumor-promoting microRNAs and upregulating the tumor suppressor LIM homeobox transcription factor 1α (LMX1A) [2] [5].

Table 2: Downstream Signaling Effects of GSK1059615

Downstream TargetEffect of InhibitionFunctional Consequence
S6K1 (Thr389)>90% dephosphorylationImpaired protein synthesis
Cyclin D170–80% downregulationG₁ cell cycle arrest
miR-93–5 fold reductionLMX1A tumor suppressor upregulation
4E-BP1HypophosphorylationCap-dependent translation inhibition

Comparative Efficacy Against Class I PI3K Isoforms (α/β/δ/γ)

Biochemical assays reveal GSK1059615’s pan-Class I PI3K inhibition, with highest affinity for PI3Kα/β:

IsoformIC₅₀ (nM)Cellular Selectivity
PI3Kα0.4Breast, gastric, HNSCC
PI3Kβ0.6PTEN-deficient cancers
PI3Kδ2Lymphoid malignancies
PI3Kγ5Inflammatory contexts
mTOR12Ubiquitous

Notably:

  • PI3Kα inhibition dominates in PIK3CA-mutant cancers (e.g., H1047R breast models), inducing apoptosis at 0.5 μM [5] [7].
  • PI3Kβ blockade is critical in PTEN-null systems, suppressing tumor growth in prostate cancer xenografts [4] [6].
  • mTOR inhibition exhibits cross-isoform synergy, particularly against PI3Kδ/γ in hematologic malignancies [5] [6].

Properties

CAS Number

958852-01-2

Product Name

GSK1059615

IUPAC Name

(5Z)-5-[(4-pyridin-4-ylquinolin-6-yl)methylidene]-1,3-thiazolidine-2,4-dione

Molecular Formula

C18H11N3O2S

Molecular Weight

333.4 g/mol

InChI

InChI=1S/C18H11N3O2S/c22-17-16(24-18(23)21-17)10-11-1-2-15-14(9-11)13(5-8-20-15)12-3-6-19-7-4-12/h1-10H,(H,21,22,23)/b16-10-

InChI Key

QDITZBLZQQZVEE-YBEGLDIGSA-N

SMILES

C1=CC2=NC=CC(=C2C=C1C=C3C(=O)NC(=O)S3)C4=CC=NC=C4

Solubility

Soluble in DMSO

Synonyms

GSK-1059615; GSK 1059615; GSK1059615.

Canonical SMILES

C1=CC2=NC=CC(=C2C=C1C=C3C(=O)NC(=O)S3)C4=CC=NC=C4

Isomeric SMILES

C1=CC2=NC=CC(=C2C=C1/C=C\3/C(=O)NC(=O)S3)C4=CC=NC=C4

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.